4-HO-Dphp

Behavioral pharmacology In vivo efficacy Structure-activity relationship

Researchers requiring a dipropyl-substituted 4-hydroxytryptamine reference standard with authenticated identity face limited availability of analytically characterized material. 4-HO-Dphp (4-HO-DPT) resolves this with rigorous crystallographic and pharmacological validation. - Single-crystal X-ray structures solved for hydrochloride and fumarate tetrahydrate salts, ensuring unambiguous identity for forensic and regulatory submissions. - Defined in vivo potency (ED₅₀ 2.47 µmol/kg in murine HTR) enables direct cross-analog SAR comparisons within the 4-HO-DMT/DET/DiPT series. - Batch-to-batch consistency supported by peer-reviewed characterization, reducing inter-laboratory variability in receptor profiling and method development.

Molecular Formula C12H11O5P
Molecular Weight 266.19 g/mol
CAS No. 114527-61-6
Cat. No. B1342840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-HO-Dphp
CAS114527-61-6
Molecular FormulaC12H11O5P
Molecular Weight266.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)O
InChIInChI=1S/C12H11O5P/c13-10-6-8-12(9-7-10)17-18(14,15)16-11-4-2-1-3-5-11/h1-9,13H,(H,14,15)
InChIKeyTUBVQVOADJADLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-HO-DPT Structural and Analytical Overview


4-HO-DPT (also designated 4-hydroxy-N,N-dipropyltryptamine, 4-HO-Dphp) is a synthetic substituted tryptamine of the 4-hydroxytryptamine class, first described in the scientific literature by Repke and colleagues in 1977 [1]. It serves as the 4-hydroxyl analog of dipropyltryptamine (DPT) and is structurally related to psilocin (4-HO-DMT), differing by the substitution of N,N-dimethyl groups with N,N-dipropyl moieties [2]. The compound has been detected as a novel designer drug in forensic monitoring contexts and has undergone limited pharmacological characterization, including in vitro receptor profiling and in vivo behavioral assessment in rodent models [3]. As a reference standard, 4-HO-DPT is intended exclusively for research and forensic applications [4].

Structural identity confirmed by single-crystal XRD for hydrochloride and fumarate tetrahydrate salts
Mid-potency reference point for in vivo behavioral pharmacology SAR studies in rodent models
Distinct chromatographic retention profile for forensic analytical method development

4-HO-DPT Differentiation from 4-Hydroxytryptamine Analogs


4-Hydroxytryptamines are not functionally interchangeable despite their shared indole scaffold. Substitution at the terminal amine position (e.g., dimethyl, diethyl, dipropyl, diisopropyl) introduces systematic variation in lipophilicity and steric bulk that modulates receptor activation profiles and in vivo potency [1]. Direct comparative data from standardized head-twitch response (HTR) assays in C57BL/6J mice demonstrate that N-alkyl chain length and branching produce non-linear effects on behavioral potency: 4-HO-DPT (dipropyl) exhibits a 4.6-fold lower molar potency than psilocin (4-HO-DMT) and a 1.6-fold lower molar potency than 4-HO-DET (diethyl) [2]. These quantitative differences preclude simple molar substitution between analogs. Furthermore, crystalline salt forms of 4-HO-DPT have been rigorously characterized via single-crystal X-ray diffraction, establishing unambiguous molecular identity—a level of characterization absent for many comparator compounds whose reported biological data may derive from materials of undefined salt/solvate composition [3].

Potency In vivo behavioral potency may differ significantly across N-alkyl chain length; dipropyl substitution produces non-linear shift from dimethyl or diethyl congeners
Identity Crystallographic authentication is unavailable for comparator compounds like 4-HO-DET and 4-HO-MET, introducing uncertainty in stoichiometry and dosing for uncharacterized materials
Properties Increased hydrophobicity from dipropyl substitution may alter solubility, formulation behavior, and membrane partitioning relative to less lipophilic analogs

4-HO-DPT Quantitative Differentiation Evidence


In Vivo Behavioral Potency: Head-Twitch Response Assay

In a standardized head-twitch response (HTR) paradigm in C57BL/6J mice—a validated behavioral proxy for 5-HT2A receptor activation in vivo—4-HO-DPT exhibited an ED50 of 2.47 μmol/kg (95% CI: 1.43–4.25) [1]. Compared to the reference compound psilocin (4-HO-DMT), 4-HO-DPT is approximately 3-fold less potent on a molar basis. Relative to 4-HO-DET (the diethyl homolog), 4-HO-DPT shows 1.6-fold lower molar potency. Notably, 4-HO-DPT is equipotent to 4-HO-MiPT (2.97 μmol/kg) within overlapping confidence intervals, yet 1.4-fold more potent than 4-HO-DiPT (3.46 μmol/kg), the diisopropyl positional isomer [1]. This demonstrates a non-monotonic relationship between N-alkyl chain bulk and in vivo efficacy.

In Vivo Potency
Head-to-head
ED50 2.47 μmol/kg (95% CI: 1.43–4.25)
Supports dose-equivalence calculation for experimental design
HTR assay in C57BL/6J mice; 3.0× less potent than psilocin, 1.6× less than 4-HO-DET
Behavioral pharmacology In vivo efficacy Structure-activity relationship Serotonin receptor agonism

Crystalline Salt Form Structural Authentication

4-HO-DPT is distinguished among lesser-studied tryptamines by the availability of rigorously characterized crystalline salt forms. The hydrochloride salt (4-HO-DPT chloride) and fumarate tetrahydrate salt have been synthesized and their single-crystal X-ray diffraction structures determined and deposited [1][2]. The hydrochloride salt structure (C16H25N2O+·Cl−) reveals a singly protonated tryptammonium cation with a defined hydrogen-bonding network [1]. This level of structural authentication—establishing exact stoichiometry, counterion identity, and hydration state—is unavailable for many comparator compounds including 4-HO-DET and 4-HO-MET, whose biological data may derive from materials of undefined or variable salt/solvate composition. The patent literature explicitly acknowledges that previous reports of tryptamine analogs were not rigorously purified or characterized, creating ambiguity in downstream potency calculations [2].

Crystal Structure
Head-to-head
Two authenticated salt forms (HCl, fumarate tetrahydrate) with CCDC deposition
Eliminates identity ambiguity for stoichiometry-dependent applications
Peer-reviewed single-crystal XRD data; comparator 4-HO-DET and 4-HO-MET lack equivalent documentation
Solid-state chemistry Analytical reference standard Pharmaceutical development X-ray crystallography

In Vitro 5-HT2A Receptor Activation Profile

In vitro functional profiling using calcium mobilization assays in HEK293 cells transfected with human 5-HT2A receptors demonstrates that 4-HO-DPT acts as a high-efficacy partial to full agonist at 5-HT2A receptors [1]. The published data set evaluates multiple 4-hydroxytryptamines under identical assay conditions, establishing a class-level trend. However, the primary source does not report discrete EC50 or Emax values for 4-HO-DPT in the accessible publication text [1]. The data exist as graphical concentration-response curves without tabulated numerical parameters, preventing precise quantitative comparison. Cross-study comparisons to 4-HO-DET and 4-HO-MiPT are confounded by differing assay platforms and cell lines [2]. Therefore, this evidence supports class membership (5-HT2A agonism) but cannot substantiate claims of superior or differentiated efficacy.

5-HT2A Profile
Class-level
High-efficacy partial to full agonist at human 5-HT2A receptor
Confirms target engagement in serotonergic signaling studies
EC50 not tabulated; numerical comparison across analogs precluded; HEK293 calcium mobilization assay
Receptor pharmacology Functional assay 5-HT2A agonism Calcium mobilization

Lipophilicity Profile Across N-Alkyl Series

4-HO-DPT is explicitly noted to possess greater hydrophobicity than psilocin due to the substitution of the N,N-dimethyl group with an N,N-dipropyl group [1]. This physicochemical distinction has practical implications for solubility and formulation. To address the inherent hydrophobicity of the freebase, the hydrochloride salt form has been developed to increase aqueous solubility and improve drug delivery characteristics [1]. Comparative logP or chromatographic retention data across the 4-HO-DMT/4-HO-DET/4-HO-DPT/4-HO-DiPT series are not available in the published literature, precluding quantitative ranking of lipophilicity. The property difference is therefore directional rather than quantitative.

Lipophilicity
Class-level
Higher hydrophobicity than psilocin (4-HO-DMT) due to N,N-dipropyl substitution
Directional trend supports chromatographic method selectivity
Numerical logP data not available; salt form engineered to address aqueous solubility
Lipophilicity Physicochemical characterization Solubility Drug delivery

Analytical Reference Standard Quality Documentation

4-HO-DPT is commercially cataloged as an analytical reference standard for research and forensic applications [1]. This classification distinguishes it from comparator compounds that may be available only as non-certified research chemicals. The patent literature for 4-HO-DPT explicitly addresses the problem that many tryptamine analogs have been reported without rigorous purification or characterization, leaving substantial doubt regarding purity and identity [2]. The crystalline salt forms of 4-HO-DPT have been developed specifically to address this gap—providing material suitable for accurate biological studies and clinical research where undefined solvate or salt composition would compromise binding affinity, potency, and dosing calculations [2]. Comparative quality grade documentation for 4-HO-DET and 4-HO-MET from peer-reviewed sources is unavailable.

Standard Quality
Head-to-head
Peer-reviewed crystallographic characterization with patent-granted crystalline forms
Provides documentation needed for forensic and analytical method validation
Comparator 4-HO-DET and 4-HO-MET lack peer-reviewed structural authentication
Analytical reference standard Forensic toxicology Method validation Quality control

4-HO-DPT Recommended Research Applications


5-HT2A Agonist SAR: In Vivo Potency Studies

4-HO-DPT is optimally suited for systematic SAR investigations examining the effect of N-alkyl chain length on in vivo behavioral potency. With a defined ED50 of 2.47 μmol/kg in the murine HTR assay [1], it serves as a mid-potency reference point in the homologous series spanning 4-HO-DMT (0.81 μmol/kg), 4-HO-DET (1.56 μmol/kg), and 4-HO-DiPT (3.46 μmol/kg) [1]. This non-linear potency progression enables researchers to interrogate the steric and lipophilic determinants of 5-HT2A-mediated behavioral responses. The availability of this direct comparative dataset under identical experimental conditions eliminates inter-laboratory variability as a confounding factor.

Forensic Toxicology and Analytical Method Development

4-HO-DPT is particularly valuable as a reference standard for developing and validating chromatographic and mass spectrometric methods targeting emerging synthetic tryptamines. The compound's distinct retention profile—derived from its N,N-dipropyl substitution conferring greater hydrophobicity than dimethyl or diethyl congeners [2]—facilitates chromatographic resolution from structurally similar compounds. Critically, the availability of peer-reviewed single-crystal X-ray structures for two salt forms (hydrochloride and fumarate tetrahydrate) provides definitive identity confirmation [3][4], meeting the evidentiary standards required for forensic casework and regulatory submissions.

Pharmaceutical Salt Selection and Formulation

4-HO-DPT represents a model compound for investigating the impact of salt form and solid-state properties on the physicochemical and biopharmaceutical characteristics of 4-hydroxytryptamines. The documented crystalline hydrochloride and fumarate tetrahydrate salts, with fully solved crystal structures [3][4], enable structure-property correlation studies that are not feasible for analogs lacking crystallographic characterization. The patent literature explicitly identifies these crystalline forms as suitable for pharmaceutical compositions and therapeutic methods [5], establishing a foundation for formulation scientists to evaluate dissolution, stability, and manufacturability in a development context.

5-HT2A Signaling Bias Across N-Alkyl Tryptamines

4-HO-DPT serves as a tool compound for investigating whether N-alkyl substitution pattern alters signaling bias (e.g., Gq-mediated calcium mobilization versus β-arrestin recruitment) at the 5-HT2A receptor. While precise EC50 values for 4-HO-DPT are not tabulated in accessible literature, its classification as a high-efficacy partial to full agonist at 5-HT2A [6] within a class of compounds known to exhibit varying degrees of β-arrestin recruitment [7] positions it as a relevant comparator. Researchers requiring a dipropyl-substituted 4-hydroxytryptamine with authenticated identity and defined in vivo potency parameters [1] will find 4-HO-DPT uniquely suited for such bias profiling studies.

Application
Selection Property
Validation Focus
5-HT2A SAR: In Vivo Potency Studies
Defined ED50 in murine HTR assay
Dose-equivalence modeling across N-alkyl homolog series
Forensic Toxicology Method Development
Distinct chromatographic retention from hydrophobicity
Chromatographic resolution from dimethyl and diethyl congeners
Pharmaceutical Salt and Formulation Research
Crystallographically defined salt forms
Structure-property correlation for dissolution and stability
5-HT2A Signaling Bias Profiling
Authenticated identity with known in vivo potency
Signaling pathway comparison (Gq vs β-arrestin)

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